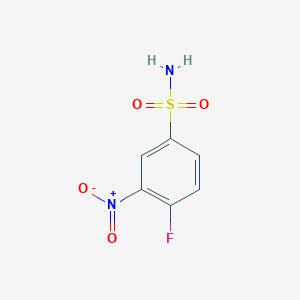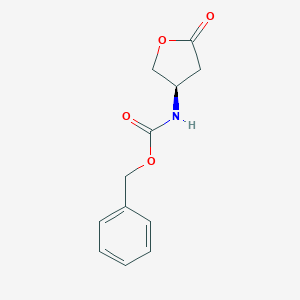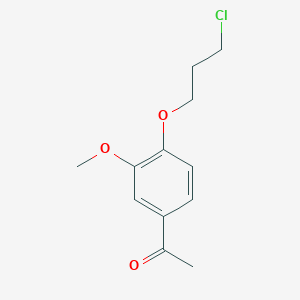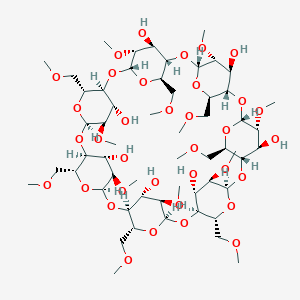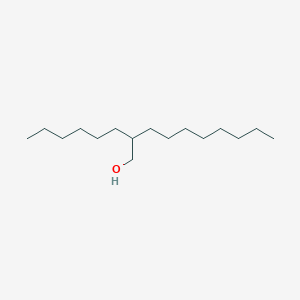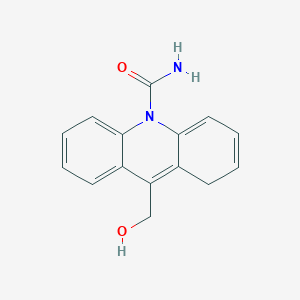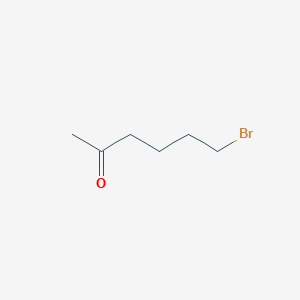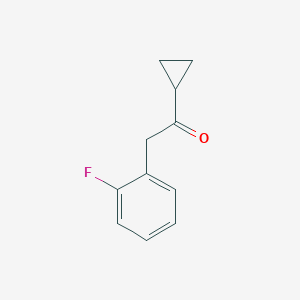
Cyclopropyl 2-fluorobenzyl ketone
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of cyclopropyl 2-fluorobenzyl ketone and related compounds can be achieved through several synthetic routes. One notable method involves the [1+2] cycloaddition of difluorocarbene to α,β-unsaturated aromatic aldehydes and ketones, yielding gem-difluorocyclopropyl ketones. Hydrolysis under acidic conditions either gives the corresponding gem-difluorocyclopropyl ketones or 1-aryl-2-fluorofuran derivatives through intramolecular carbonium rearrangement with simultaneous ring cleavage (Xu & Chen, 2003).
Molecular Structure Analysis
The molecular structure of cyclopropyl 2-fluorobenzyl ketone is characterized by the presence of a cyclopropyl ring adjacent to a ketone group, with a fluorine atom substituting one of the hydrogen atoms on the benzyl ring. This structure is significant for its reactivity and interaction with various reagents, underpinning its utility in synthetic organic chemistry.
Chemical Reactions and Properties
Cyclopropyl 2-fluorobenzyl ketone participates in various chemical reactions, including cyclopropanation, where it acts as a precursor for creating more complex molecules. For example, reactions with alkenes in the presence of a catalytic amount of Cr(CO)(5)(THF) yield 5-phenyl-2-furylcyclopropane derivatives in good yields, highlighting the versatility of this ketone in synthesizing cyclopropane-containing compounds (Miki et al., 2004).
Applications De Recherche Scientifique
Chemoenzymatic Strategy for Stereoselective Assembly : A study developed a chemoenzymatic strategy for the stereoselective assembly and diversification of cyclopropyl ketones. This approach enables the creation of diverse scaffolds for medicinal chemistry and drug discovery (Donggeon Nam et al., 2021).
Synthesis of Cyclopropyl-Substituted Alkenes : Cyclopropyl-substituted alkenes can react with complexes formed by boron trifluoride and 3-(ethylthio)propionyl fluoride to produce ketones containing an ethylthio group, often without ring opening or rearrangement (M. V. Lebedev et al., 2001).
[3+2] Cycloadditions Using Visible Light Photocatalysis : A new method for the formal [3+2] reaction of aryl cyclopropyl ketones with olefins was presented, enabling the generation of highly substituted cyclopentane ring systems using visible light photocatalysis (Zhan Lu et al., 2011).
Synthesis of Fluoroketamine : Fluoroketamine, a novel ketamine derivative, shows potential advantages over ketamine in terms of effective dose and recovery time in mice, demonstrating the application of fluorinated cyclopropyl ketones in pharmaceutical research (A. Moghimi et al., 2014).
Synthesis of Cyclopropanes from Ketones : A new catalyst was developed for the synthesis of cyclopropanes from ketones and 1,2-diketones, offering an alternative to diazos for carbene precursors (D. Schilter, 2021).
Safety And Hazards
Propriétés
IUPAC Name |
1-cyclopropyl-2-(2-fluorophenyl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11FO/c12-10-4-2-1-3-9(10)7-11(13)8-5-6-8/h1-4,8H,5-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWBGTJUQWKWYGB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)CC2=CC=CC=C2F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11FO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90571032 | |
| Record name | 1-Cyclopropyl-2-(2-fluorophenyl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90571032 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cyclopropyl 2-fluorobenzyl ketone | |
CAS RN |
150322-73-9 | |
| Record name | 1-Cyclopropyl-2-(2-fluorophenyl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90571032 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-Cyclopropyl-2-(2-fluorophenyl)ethanone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details










Synthesis routes and methods III
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

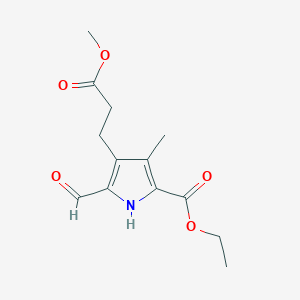
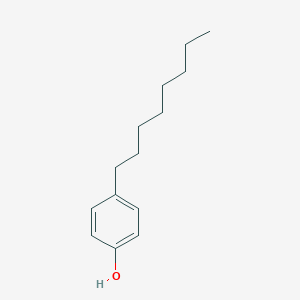
![2-Methyl-5h-dibenz[b,f]azepine-5-carboxamide](/img/structure/B30506.png)
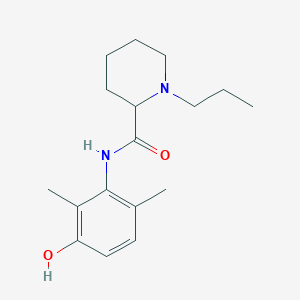
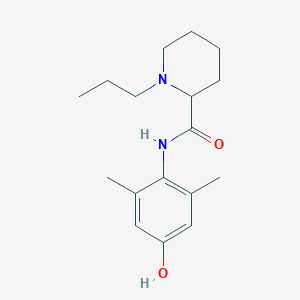
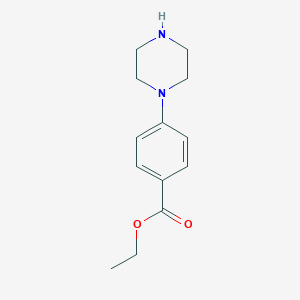
![(R)-N,N-Dimethyl-3-[(2-nitro-4-sulfamoylphenyl)amino]-4-phenylsulfanylbutanamide](/img/structure/B30518.png)
